2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one
Description
2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one is a cyclopentanone derivative featuring a butyl chain substituted with a 5-methylfuran-2-yl group at the 2-position of the cyclopentanone core. The compound’s structure combines the rigid cyclopentanone ring with a flexible alkyl chain terminated by a heteroaromatic furan moiety. This combination may influence its physicochemical properties, such as solubility, melting point, and electronic behavior, particularly in applications involving optoelectronics or catalysis.
Properties
CAS No. |
89225-06-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[1-(5-methylfuran-2-yl)butyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-12(11-6-4-7-13(11)15)14-9-8-10(2)16-14/h8-9,11-12H,3-7H2,1-2H3 |
InChI Key |
HKKSSGLLPZUKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCC1=O)C2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with a suitable butyl halide derivative that contains the 5-methylfuran moiety. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentanone and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the use of high-pressure reactors can help achieve the desired reaction conditions more effectively.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
2-(Pyridin-2-yl)cyclopentan-1-one
- Structure: Cyclopentanone with a pyridin-2-yl substituent.
- This difference may affect solubility and reactivity in polar solvents .
Triazolopyridine Derivatives with 5-Methylfuran-2-yl Groups (e.g., Compounds 4d, 4e, 5, 6, 7 from )
- Structure : Triazolopyridine cores substituted with 5-methylfuran-2-yl groups.
- Key Properties: Compound Yield (%) Melting Point (°C) Notable Substituents 4d 80 213–215 3-Methoxyphenyl 4e 70 240–241 Galactosyl 5 86 225–227 2-Oxopropyl 6 86 270–273 Methyl 7 91 210–212 (5-Methylfuran-2-yl)methylene
Furan-Containing Chalcones ()
- Example Compounds :
- (E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (3)
- (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (7)
- Key Findings: These chalcones exhibit strong nonlinear optical (NLO) properties due to π-conjugation between furan/thiophene and carbonyl groups. The 5-methylfuran group enhances electron-donating capacity, which could be relevant to the target compound’s electronic behavior if conjugated systems are present .
- Comparison : While the target compound lacks the extended conjugation of chalcones, its furan moiety may still contribute to modest NLO activity, warranting further computational analysis (e.g., using Multiwfn for wavefunction studies ).
Physicochemical and Functional Trends
Substituent Effects on Melting Points
- Bulky/Aliphatic Groups : Compounds with flexible chains (e.g., butyl in the target) typically exhibit lower melting points than those with rigid substituents (e.g., 4e , 6 ).
- Electron-Withdrawing Groups: The carbonyl group in cyclopentanone may enhance dipole interactions compared to non-ketone analogs.
Electronic Properties
- Furan vs.
Biological Activity
The compound 2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
IUPAC Name: this compound
CAS Number: [89225-05-8]
The structure of this compound features a cyclopentanone core substituted with a furan ring, which is known to influence its biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Cytotoxicity
Research on related compounds suggests potential cytotoxic effects against cancer cell lines. For example, studies have demonstrated that certain furan derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar properties. The IC50 values for related compounds indicate effective concentrations required to reduce cell viability significantly.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems, modulating their activity. This interaction may lead to downstream effects such as altered gene expression or metabolic disruption.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial efficacy of furan derivatives found that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for antibiotic development.
Case Study 2: Anticancer Potential
In another research effort, a series of furan-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. One derivative demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF7), indicating promising anticancer activity. Further molecular docking studies suggested strong binding affinity to estrogen receptors, implicating a potential hormonal modulation pathway.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 89225-05-8 |
| Antibacterial MIC (µg/mL) | 10–50 |
| Cytotoxic IC50 (µM) | ~15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
